

Spectroscopic Profile of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Dimethyl 1H-imidazole-4,5-dicarboxylate

Cat. No.: B105194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 1H-imidazole-4,5-dicarboxylate** (CAS No: 3304-70-9), a key building block in the synthesis of various pharmacologically active compounds.^{[1][2][3]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

- IUPAC Name: **Dimethyl 1H-imidazole-4,5-dicarboxylate**^[4]
- Molecular Formula: C₇H₈N₂O₄^[4]
- Molecular Weight: 184.15 g/mol ^[4]
- Appearance: White to off-white crystalline solid^[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Dimethyl 1H-imidazole-4,5-dicarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

While a definitive peak list is not publicly available, the expected chemical shifts for the protons in **Dimethyl 1H-imidazole-4,5-dicarboxylate**, based on its structure and data for similar imidazole compounds, are presented below. The spectrum was recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆) at a frequency of 400 MHz.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.0 - 14.0	Broad Singlet	N-H (imidazole ring)
~7.9	Singlet	C2-H (imidazole ring)
~3.8	Singlet	2 x -OCH ₃ (ester methyl groups)

¹³C NMR (Carbon NMR) Data (DMSO-d₆)

The expected chemical shifts for the carbon atoms are provided based on the known ranges for imidazole and ester functionalities. The spectrum was recorded in DMSO-d₆.[\[5\]](#)

Chemical Shift (δ , ppm)	Assignment
~162	C=O (ester carbonyl)
~138	C2 (imidazole ring)
~128	C4/C5 (imidazole ring)
~52	-OCH ₃ (ester methyl)

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Potassium Bromide (KBr) pellet.[\[4\]](#) The characteristic absorption bands for the functional groups present in the molecule are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Broad	N-H stretch (imidazole ring)
~3100	Medium	C-H stretch (aromatic)
2800 - 3000	Medium	C-H stretch (methyl)
~1730	Strong	C=O stretch (ester)
1500 - 1600	Medium	C=N and C=C stretch (imidazole ring)
1200 - 1300	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum was obtained using Electron Ionization (EI).[\[6\]](#)[\[7\]](#) The major fragment ions are tabulated below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
184	Moderate	[M] ⁺ (Molecular Ion) [4]
153	High	[M - OCH ₃] ⁺ [4]
121	High	[M - CO ₂ CH ₃] ⁺ [4]
126	Moderate	Further fragmentation [4]

Experimental Protocols

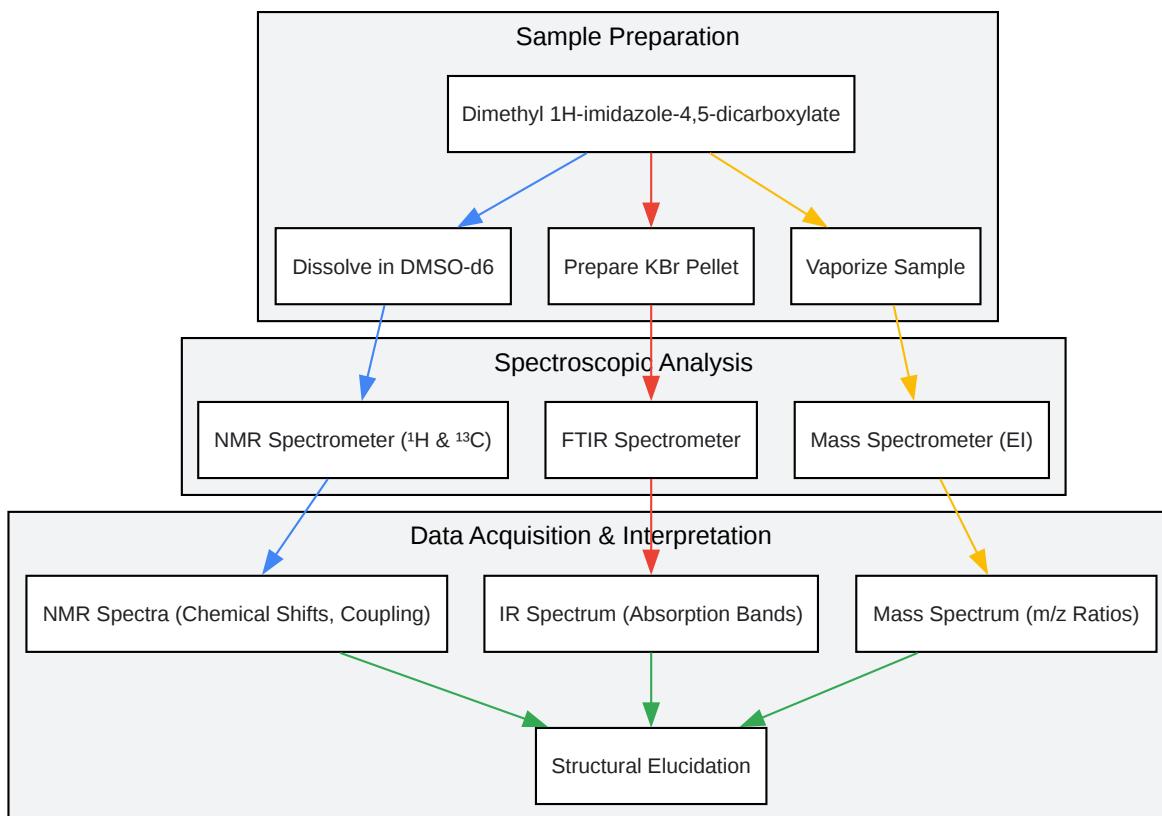
The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **Dimethyl 1H-imidazole-4,5-dicarboxylate** is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

- ^1H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ^{13}C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
[8]

IR Spectroscopy


- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9] A background spectrum of a pure KBr pellet is recorded for baseline correction.[9]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: The volatile compound is introduced into the ion source, where it is vaporized.
- Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Dimethyl 1H-imidazole-4,5-dicarboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. Dimethyl 1H-Imidazole-4,5-dicarboxylate | 3304-70-9 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 3. 3304-70-9 1H-Imidazole-4,5-dicarboxylic acid dimethyl ester AKSci D410 [aksci.com]
- 4. 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester | C7H8N2O4 | CID 76810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. Dimethyl 4,5-imidazole-dicarboxylate [webbook.nist.gov]
- 7. Dimethyl 4,5-imidazole-dicarboxylate [webbook.nist.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl 1H-imidazole-4,5-dicarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105194#dimethyl-1h-imidazole-4-5-dicarboxylate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

